

Measuring Erasin (UBXD2) Expression Levels: Application Notes and Protocols

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Compound of Interest

Compound Name: Erasin

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Introduction

Erasin, also known as UBX Domain Containing 2 (UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a crucial role in the ER-associated protein degradation (ERAD) pathway, a quality control mechanism that removes misfolded or unassembled proteins from the ER. Erasin acts as an adaptor protein, linking the AAA-ATPase p97/VCP to ubiquitinated substrates, thereby facilitating their retrotranslocation from the ER to the cytoplasm for proteasomal degradation.^{[1][2]} Elevated levels of erasin have been observed in response to ER stress, and it has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.^{[1][2]} This document provides detailed protocols for the measurement of erasin (UBXD2) expression at both the mRNA and protein levels.

I. Measurement of Erasin (UBXD2) mRNA Expression Levels

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying mRNA expression levels.

Table 1: Proposed Human UBXD2 qPCR Primers (for validation)

Gene Name	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)
UBXD2	CAGGAGGAGTTGG ACGAGAA	TCATACACGGGGAG GAAGAC	135
ACTB (Reference)	CACCATTGGCAATG AGCGGTTC	AGGTCTTTGCGGAT GTCCACGT	171
GAPDH (Reference)	GTCTCCTCTGACTT CAACAGCG	ACCACCCTGTTGCT GTAGCCAA	122

Note: The UBXD2 primers are designed based on NCBI Reference Sequence NM_014607.3 and require experimental validation for efficiency and specificity.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying erasin (UBXD2) mRNA levels from total RNA isolated from cells or tissues.

1. RNA Isolation and cDNA Synthesis:

- Isolate total RNA from your samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.

2. qPCR Reaction Setup:

- Prepare a master mix for each primer set containing SYBR Green qPCR master mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.
- Aliquot the master mix into qPCR plates.

- Add diluted cDNA (typically 1-5 ng per reaction) to the respective wells.
- Include no-template controls (NTCs) for each primer set to check for contamination.
- Run all samples and controls in triplicate.

3. qPCR Cycling Conditions:

- Initial Denaturation: 95°C for 3 minutes
- Cycling (40 cycles):
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 30 seconds
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) for each sample.
- Calculate the relative expression of UBXD2 using the $2^{-\Delta\Delta C_t}$ method, normalizing to the geometric mean of the reference genes (ACTB and GAPDH).

II. Measurement of Erasin (UBXD2) Protein Expression Levels

Several immunological methods can be employed to detect and quantify erasin protein levels.

Table 2: Recommended Antibodies for Erasin (UBXD2) Detection

Application	Antibody	Catalog Number	Recommended Dilution
Western Blotting	Rabbit Polyclonal anti-UBXD2	ABIN1410562	1:500 - 1:2000
Immunohistochemistry	Rabbit Polyclonal anti-UBXD2	Omnimabs: OM294575	User-defined
Immunofluorescence	Rabbit Polyclonal anti-UBXD2	Proteintech: 21052-1-AP	1:50 - 1:500

Experimental Protocol: Western Blotting

1. Sample Preparation:

- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

2. SDS-PAGE and Protein Transfer:

- Separate the protein lysates on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against erasin (UBXD2) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control, such as β -actin or GAPDH, to normalize the erasin protein levels.

Experimental Protocol: Immunohistochemistry (IHC)

1. Tissue Preparation:

- Fix paraffin-embedded tissue sections (4-5 μ m) on slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

3. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate with the primary antibody against erasin (UBXD2) overnight at 4°C.
- Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
- Develop the signal with a DAB substrate kit.
- Counterstain with hematoxylin.

4. Imaging:

- Dehydrate the sections, clear in xylene, and mount with a coverslip.
- Image the slides using a light microscope.

Experimental Protocol: Immunofluorescence (IF)

1. Cell Preparation:

- Grow cells on coverslips to the desired confluency.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100 in PBS.

2. Staining:

- Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
- Incubate with the primary antibody against erasin (UBXD2) for 1-2 hours at room temperature.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Wash three times with PBS.

3. Imaging:

- Mount the coverslips onto microscope slides using a mounting medium with DAPI for nuclear counterstaining.
- Image the cells using a fluorescence microscope.

III. Quantitative Protein Analysis: Sandwich ELISA Development

As no commercial ELISA kit is currently available for erasin (UBXD2), this section provides a general protocol for developing a sandwich ELISA.

Table 3: Key Reagents for Erasin (UBXD2) Sandwich ELISA Development

Reagent	Description
Capture Antibody	Monoclonal or polyclonal antibody specific for one epitope of erasin.
Detection Antibody	Monoclonal or polyclonal antibody specific for a different epitope of erasin (biotinylated).
Recombinant Erasin	Purified full-length or a fragment of erasin protein to be used as a standard.
Streptavidin-HRP	Enzyme conjugate for detection.
Substrate	TMB (3,3',5,5'-Tetramethylbenzidine) for colorimetric detection.

Experimental Protocol: Sandwich ELISA Development

1. Plate Coating:

- Coat a 96-well high-binding microplate with the capture antibody (1-10 µg/mL in coating buffer, pH 9.6) overnight at 4°C.

2. Blocking:

- Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Standard and Sample Incubation:

- Wash the plate three times.
- Prepare a serial dilution of the recombinant erasin standard.

- Add standards and samples to the wells and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

- Wash the plate three times.
- Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

5. Enzyme and Substrate Incubation:

- Wash the plate three times.
- Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times.
- Add TMB substrate and incubate for 15-30 minutes.

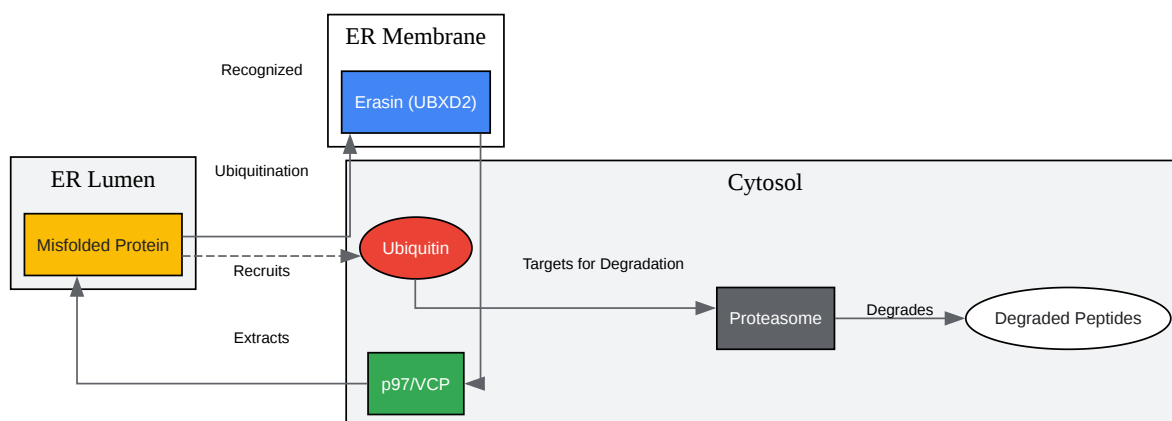
6. Data Acquisition:

- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm.
- Generate a standard curve and calculate the concentration of erasin in the samples.

IV. Signaling Pathway and Experimental Workflows

Erasin in the ER-Associated Degradation (ERAD) Pathway

Erasin functions as a key component of the ERAD machinery. The following diagram illustrates its role in this pathway.

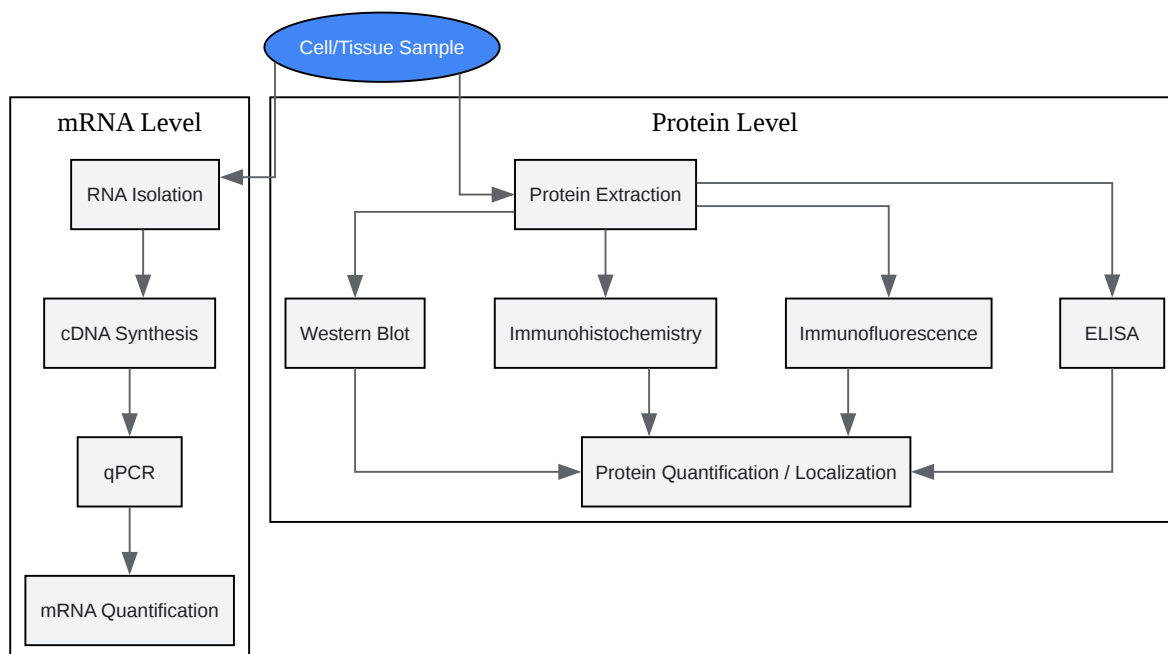


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Caption: Erasin's role in the ERAD pathway.

Experimental Workflow for Measuring Erasin Expression

The following diagram outlines the general workflow for measuring erasin expression at both the mRNA and protein levels.



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References

- 1. journals.biologists.com [journals.biologists.com]
- 2. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring Erasin (UBXD2) Expression Levels: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

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